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Compound of Interest

Compound Name: alpha-Casein (90-96)
CAS No.: 83471-49-2
Cat. No.: B1343140
Get Quote

Executive Summary & Biological Significance

Derived from the enzymatic hydrolysis of bovine casein, a-Casein (90-96) is a bioactive
heptapeptide classified as an a-casein exorphin. It exhibits potent opioid-like activity, serving as
a critical neuromodulator in physiological systems (). Beyond its receptor-mediated analgesic
effects, the peptide's unique structural conformation allows it to act as a highly specific
chelating agent. It coordinates with transition metals such as Cu?*, a mechanism that has
profound implications for its bioavailability, proteolytic resistance, and application in therapeutic
drug development ().

This whitepaper provides a rigorous technical breakdown of the peptide’s theoretical molecular
weight, structural mechanisms, and the self-validating analytical protocols required for its
characterization.

Sequence Analysis and Theoretical Molecular
Weight
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Accurate determination of the theoretical molecular weight is the foundational step for any
downstream mass spectrometry (MS) validation, stoichiometric binding assay, or
pharmacokinetic tracking.

e Amino Acid Sequence: Arg-Tyr-Leu-Gly-Tyr-Leu-Glu (RYLGYLE)
e Chemical Formula: Ca3HeaN10012
e CAS Registry Number: 83471-49-2 ()

Causality in Structural Properties: The presence of Arginine (Arg) at the N-terminus imparts a
strong basic character to the peptide, making it highly amenable to positive-ion mode
electrospray ionization (ESI+). The Tyrosine (Tyr) residues are dual-purpose: their aromatic
rings are critical for opioid receptor recognition, while their phenolate side-chains actively
participate in metal ion coordination.

Table 1: Amino Acid Composition and Mass Contribution

Monoisotopic Mass

Amino Acid /| Component Quantity Contribution (Da)
ontribution (Da

Arginine (R) 1 156.10

Tyrosine (Y) 2 326.12 (163.06 x 2)
Leucine (L) 2 226.16 (113.08 x 2)
Glycine (G) 1 57.02

Glutamic Acid (E) 1 129.04

H20 (Termini) 1 18.01

Total Monoisotopic Mass 7 912.47 Da

Note: The theoretical average molecular weight is calculated at 913.04 g/mol based on natural
isotopic abundance ().

Mechanistic Pathways: Opioid Modulation and Metal
Coordination
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The dual functionality of a-Casein (90-96) is rooted directly in its primary sequence. The N-
terminal domain mimics endogenous opioid peptides, allowing it to bind competitively to opioid
receptors. Concurrently, spectroscopic data reveal that the phenolate side-chain of the Tyr
residue within the Gly-Tyr-Leu motif actively coordinates Cu?* at a neutral pH (). This
metallopeptide complexation alters the three-dimensional folding of the peptide, potentially
protecting it from rapid enzymatic degradation in vivo.
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Fig 1: Dual signaling and metal coordination pathway of a-Casein (90-96).

Experimental Methodologies
Protocol 1: LC-MS/MS Validation of a-Casein (90-96)

Causality & Rationale: To confirm the synthesis purity and structural integrity of the peptide,
Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass
Spectrometry (RP-HPLC-MS/MS) is employed. Formic Acid (FA) is utilized over Trifluoroacetic
Acid (TFA) in the mobile phase to prevent ion suppression in the MS detector, while still
providing enough protons to neutralize the acidic Glutamic acid and ionize the basic Arginine.

Step-by-Step Workflow:
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o Sample Preparation: Reconstitute the lyophilized a-Casein (90-96) standard in LC-MS grade
water with 0.1% FA to a final concentration of 10 pug/mL.

o Self-Validation Step: Always prepare and inject a matrix blank (0.1% FA in water) prior to
the sample to establish a baseline and rule out system carryover.

o Chromatographic Separation: Inject 5 yuL onto a C18 analytical column (e.g., 2.1 x 100 mm,
1.7 um). Run a linear gradient from 5% to 60% Acetonitrile (containing 0.1% FA) over 15
minutes at a flow rate of 0.3 mL/min.

« lonization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.
The highly basic guanidino group of Arginine ensures robust protonation.

o Tandem Mass Spectrometry (MS/MS): Isolate the dominant [M+H]* precursor ion (m/z
913.48) and apply Collision-Induced Dissociation (CID) at a normalized collision energy of
25-30 eV.

o Data Analysis: Map the resulting b- and y-ion series to the RYLGYLE sequence.

o Self-Validation Step: Accept the run only if sequence coverage exceeds 80% with a
precursor mass error of <5 ppm.

1. Sample Prep 2. RP-HPLC 3. ESI+ 4. MS/IMS 5. Validation
(0.1% FA) (C18 Column) (Protonation) (Precursor 913.48) (Seq Coverage)

Click to download full resolution via product page

Fig 2: Self-validating LC-MS/MS analytical workflow for peptide characterization.

Protocol 2: Spectroscopic Analysis of Cu?* Coordination

Causality & Rationale: To definitively map the metal-binding capacity of the peptide, Electron
Paramagnetic Resonance (EPR) and Circular Dichroism (CD) spectroscopy are utilized. These
techniques are highly sensitive to the chiral environment and the electronic state of the metal
center, allowing researchers to pinpoint exactly which amino acid residues act as electron
donors.
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Step-by-Step Workflow:

e Solution Preparation: Prepare a 1 mM solution of a-Casein (90-96) in a 50 mM HEPES
buffer adjusted to pH 7.4.

« Titration: Gradually titrate CuCl: into the peptide solution to achieve Cu?*:peptide molar
ratios ranging from 0.2:1 to 1.2:1.

o CD Spectroscopy: Scan the far-UV (190-250 nm) and near-UV/visible (250-700 nm) regions.

o Causality: The emergence of a d-d transition band near 600 nm and charge-transfer bands
around 320 nm confirms the direct involvement of the Tyrosine phenolate oxygen and
backbone amides in the coordination sphere.

 EPR Analysis: Freeze the samples at 77 K and record the X-band EPR spectra.

o Self-Validation Step: Extract the g-tensors and A-tensors from the spectra. Compare these
values against theoretical models to mathematically prove the coordination geometry (e.g.,
square planar) and confirm the specific nitrogen/oxygen donor set.

Data Presentation: Expected Mass Spectrometry
Adducts

To aid analytical chemists during routine screening and pharmacokinetic profiling, the following
theoretical mass-to-charge (m/z) values must be monitored.

Table 2: Expected ESI+ Mass-to-Charge (m/z) Ratios for
o-Casein (90-96)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relative
Adduct Type Chemical Formula Theoretical m/z Abundance
Expectation

[M+H]* [CazH64N10012 + H]* 913.48 High (Base Peak)
Medium (Due to Arg &
[M+2H]2* [CazHeaN10012 + 2H]2T  457.24 )
N-terminus)
[M+Na]* [Ca3He4N10012 + Na]* 935.46 Low to Medium
[M+K]* [CasHeaN10O12 + K]+ 951.43 Low
Conclusion

The heptapeptide a-Casein (90-96) represents a fascinating intersection of nutritional
biochemistry and pharmacology. By rigorously validating its theoretical molecular weight
(913.04 g/mol ) through high-resolution mass spectrometry and understanding its dual capacity
for opioid receptor modulation and transition metal coordination, researchers can better
engineer peptide-based therapeutics. Utilizing self-validating protocols ensures that structural
integrity is maintained from the benchtop synthesis to in vivo application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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